molecular formula C8H13NO2 B13436313 1-(3-Hydroxycyclobutyl)pyrrolidin-2-one

1-(3-Hydroxycyclobutyl)pyrrolidin-2-one

Cat. No.: B13436313
M. Wt: 155.19 g/mol
InChI Key: MVZPRRYAQCZICX-UHFFFAOYSA-N
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Description

1-(3-Hydroxycyclobutyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a cyclobutyl ring substituted with a hydroxyl group at the 3-position. Pyrrolidin-2-one (γ-lactam) scaffolds are widely studied due to their structural rigidity, hydrogen-bonding capacity, and metabolic stability, making them attractive in drug discovery .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(3-hydroxycyclobutyl)pyrrolidin-2-one

InChI

InChI=1S/C8H13NO2/c10-7-4-6(5-7)9-3-1-2-8(9)11/h6-7,10H,1-5H2

InChI Key

MVZPRRYAQCZICX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2CC(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Pyrrolidin-2-one Derivatives

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

    • Activity : 1.5× higher antioxidant activity than ascorbic acid via DPPH assay .
    • Structural Advantage : The thioxo-oxadiazole group enhances radical scavenging, while the chloro-hydroxyphenyl substituent contributes to electron delocalization.
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

    • Activity : 1.35× higher antioxidant activity than vitamin C, with an optical density of 1.149 in reducing power assays .
    • Comparison : Methyl substitution on the triazole ring slightly reduces activity compared to the oxadiazole analog, likely due to steric hindrance.
Compound Antioxidant Activity (vs. Ascorbic Acid) Key Substituents Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(oxadiazolyl) 1.5× Thioxo-oxadiazole, chloro-hydroxyl
1-(5-Chloro-2-hydroxyphenyl)-4-(triazolyl) 1.35× Methyl-thioxo-triazole

Kinase-Targeting Pyrrolidin-2-one Derivatives

  • 1-(3-Aminopropyl)pyrrolidin-2-one (MR26) Target: MST3 kinase inhibitor (EC~50~ = 55 ± 43 nM) . Binding: The aminopropyl group interacts with a water network near the kinase P-loop, enhancing van der Waals interactions compared to analogs lacking this substituent .
  • Advantage: Pyridinyl group improves solubility and target engagement in parasitic enzymes.
Compound Biological Target EC~50~ / IC~50~ Key Feature Reference
1-(3-Aminopropyl) derivative MST3 kinase 55 nM Water network interaction
1-(Pyridin-4-yl) derivative Plasmodium CYP450 Not reported Pyridine for solubility

Anti-Alzheimer’s Pyrrolidin-2-one Derivatives

  • 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b)

    • Activity : Excellent acetylcholinesterase (AChE) inhibition, surpassing donepezil in some assays .
    • Structural Insight : Methoxybenzyl and fluorobenzoyl groups enhance lipophilicity and AChE binding.
  • 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)

    • Activity : Potent anti-Alzheimer’s profile via dual AChE and amyloid-β modulation .
Compound Target Key Substituents Advantage vs. Donepezil Reference
10b AChE Methoxybenzyl, fluorobenzoyl Enhanced binding
18c AChE, amyloid-β Dimethoxybenzyl, trifluoromethylbenzyl Multitarget activity

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